

Unraveling the Therapeutic Potential of Shanzhiside Methyl Ester: A Pharmacological Deep Dive

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Compound of Interest

Compound Name: *Shanzhiside methyl ester*

Cat. No.: *B208066*

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Shanghai, China – December 23, 2025 – **Shanzhiside methyl ester** (SM), an iridoid glycoside, and its acetylated derivative, 8-O-acetyl shanzhiside methylester (8-OaS), are emerging as promising therapeutic compounds with a range of pharmacological activities. Extracted from traditional medicinal herbs such as *Lamiophlomis rotata*, these compounds have demonstrated significant potential in preclinical studies for the management of neuropathic pain, anxiety, and neuroinflammation. This technical guide provides a comprehensive overview of the pharmacological profile of **Shanzhiside methyl ester** and its derivative, detailing their mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used in their evaluation.

Core Pharmacological Activities and Mechanisms of Action

Shanzhiside methyl ester is primarily recognized for its potent analgesic properties, particularly in the context of neuropathic pain. Its mechanism of action is centered on its function as a glucagon-like peptide-1 (GLP-1) receptor agonist.^{[1][2]} This activation triggers a downstream signaling cascade within spinal microglia, leading to the expression and release of β -endorphin, an endogenous opioid peptide with powerful analgesic effects. This process is mediated by the p38 mitogen-activated protein kinase (MAPK) signaling pathway.^{[2][3][4][5]}

8-O-acetyl shanzhiside methylester, the acetylated form of SM, exhibits a broader pharmacological profile, demonstrating anxiolytic and neuroprotective effects in addition to its analgesic properties. Its anxiolytic activity is attributed to its ability to restore the balance between excitatory (glutamate) and inhibitory (GABA) neurotransmission in the brain, particularly in the basolateral amygdala.[6][7][8] Furthermore, 8-OaS exerts potent anti-inflammatory effects by inhibiting key inflammatory pathways, including the extracellular signal-regulated kinase (ERK)/tumor necrosis factor-alpha (TNF- α) and nuclear factor-kappa B (NF- κ B) signaling cascades.[9][10] This anti-inflammatory action contributes to its neuroprotective and analgesic efficacy.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for **Shanzhiside methyl ester** and 8-O-acetyl shanzhiside methylester in various preclinical models.

Table 1: Analgesic and Anxiolytic Efficacy

Compound	Model	Endpoint	Efficacy
Shanzhiside methyl ester	Spinal Nerve Ligation (Neuropathic Pain) in rats	Anti-allodynia	ED50: 40.4 μ g (intrathecal)[2]
8-O-acetyl shanzhiside methylester	Spinal Nerve Ligation (Neuropathic Pain) in rats	Anti-allodynia	ED50: 12.58 μ g (intrathecal)
8-O-acetyl shanzhiside methylester	Forced Swimming Stress (Anxiety) in mice	Anxiolytic-like effects	Effective dose range: 0.02 - 2 mg/kg (i.p.)[6]
8-O-acetyl shanzhiside methylester	CFA-induced Chronic Inflammatory Pain (Anxiety) in mice	Anxiolytic-like effects	Effective dose range: 0.02 - 2 mg/kg (i.p.)[6]

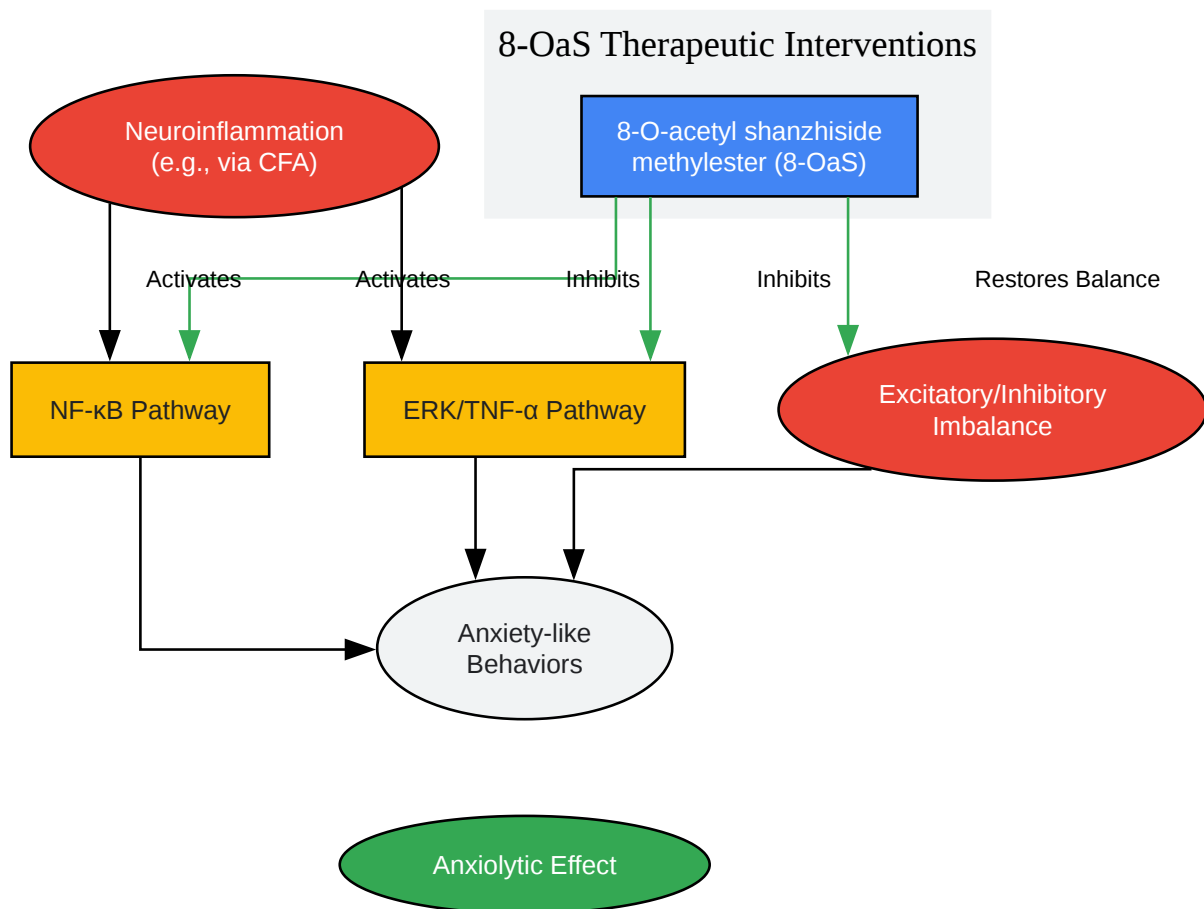
Table 2: Pharmacokinetic Parameters in Rats (Oral Administration)

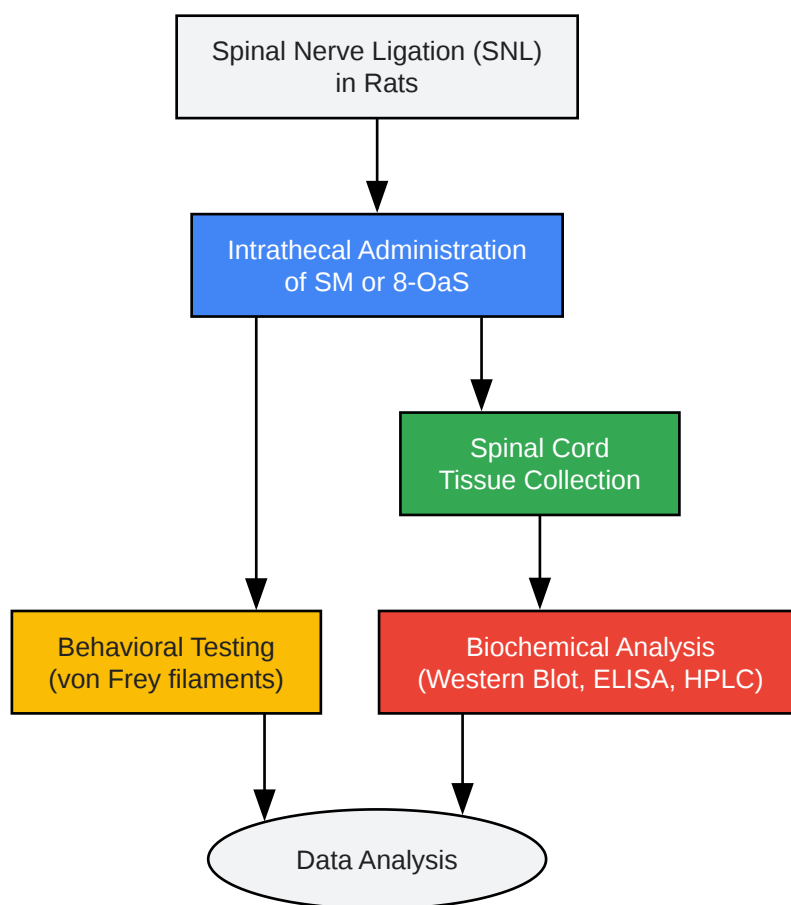
Compound	Cmax (ng/mL)	Tmax (h)	AUC (0-t) (ng·h/mL)	Half-life (t1/2) (h)
Shanzhiside methyl ester	150.3 ± 25.1	0.5 ± 0.1	480.2 ± 65.7	2.1 ± 0.4
8-O-acetyl shanzhiside methylester	112.5 ± 18.9	0.6 ± 0.2	350.1 ± 52.3	2.5 ± 0.6

Data presented as mean ± SD. AUC (0-t) represents the area under the plasma concentration-time curve from time zero to the last measurable concentration.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for evaluating the analgesic properties of these compounds.





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